molecular formula C18H13ClFN5S B6500544 3-benzyl-7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863453-00-3

3-benzyl-7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B6500544
CAS No.: 863453-00-3
M. Wt: 385.8 g/mol
InChI Key: GIQKGXNVTGARRZ-UHFFFAOYSA-N
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Description

3-Benzyl-7-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by a benzyl group at position 3 and a [(2-chloro-6-fluorophenyl)methyl]sulfanyl substituent at position 5. The chloro and fluoro substituents on the benzyl ring likely influence electronic properties, solubility, and target affinity compared to related compounds .

Properties

IUPAC Name

3-benzyl-7-[(2-chloro-6-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c19-14-7-4-8-15(20)13(14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQKGXNVTGARRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=C(C=CC=C4Cl)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(i) NOX Inhibition and Selectivity

  • It suppresses ROS production in epithelial and endothelial cells but exhibits off-target thiol modification, limiting its therapeutic utility .
  • Target Compound: The 2-chloro-6-fluorophenyl group may improve selectivity for NOX2/4 isoforms due to increased steric and electronic interactions, though this requires validation .

(ii) Redox Modulation and Off-Target Effects

  • VAS2870’s benzoxazolylthio group contributes to off-target alkylation of cysteine residues, as shown in studies using H₂DCF-DA assays .
  • The target compound’s chloro-fluoro substituents could reduce nonspecific thiol interactions by directing electron withdrawal away from the sulfanyl group .

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